ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate Ochratoxin C is a metabolite of Aspergillus ochraceus Ochratoxin C belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
Brand Name: Vulcanchem
CAS No.: 18496-58-7
VCID: VC16492708
InChI: InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)
SMILES:
Molecular Formula: C22H22ClNO6
Molecular Weight: 431.9 g/mol

ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate

CAS No.: 18496-58-7

Cat. No.: VC16492708

Molecular Formula: C22H22ClNO6

Molecular Weight: 431.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate - 18496-58-7

Specification

CAS No. 18496-58-7
Molecular Formula C22H22ClNO6
Molecular Weight 431.9 g/mol
IUPAC Name ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate
Standard InChI InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)
Standard InChI Key BPZZWRPHVVDAPT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl

Introduction

Ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate is a complex organic compound belonging to the benzopyran derivatives class. This compound is characterized by its intricate structure, which includes a benzopyran ring system substituted with various functional groups, making it a subject of interest in scientific research.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzopyran core, followed by the introduction of the chloro, hydroxy, and methyl groups. The final steps involve esterification and formamidation reactions to yield the target compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and acetic acid.

Biological Activity

Recent studies have highlighted the potential biological activities of compounds within the benzopyran class. While specific data on ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate is limited, related compounds have shown anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Potential Applications

Given its structural complexity and potential biological activity, ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate may have applications in pharmaceutical research, particularly in the development of anticancer agents. Further studies are necessary to explore its therapeutic potential fully.

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